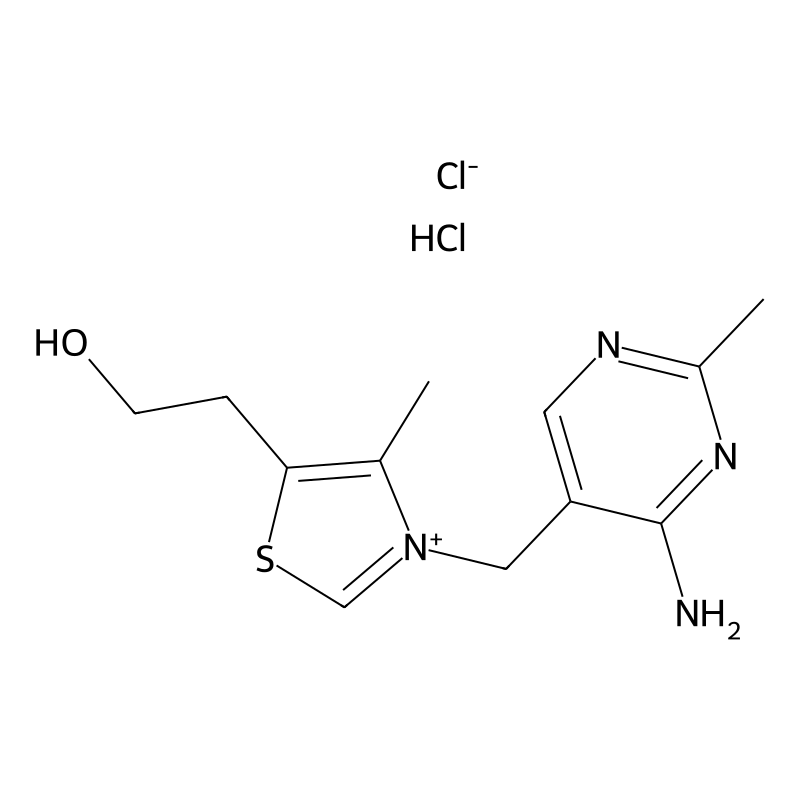

Thiamine hydrochloride

C12H18Cl2N4OS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H18Cl2N4OS

Molecular Weight

InChI

InChI Key

solubility

MONONITRATE IS MUCH LESS SOL IN WATER THAN HYDROCHLORIDE

In water, approximately 5.0X10+5 mg/L, temp not specified

Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Neurological Disorders:

- Wernicke-Korsakoff syndrome: Thiamine deficiency is a major cause of this neurodegenerative disorder. Supplementation with thiamine hydrochloride has proven effective in treating and preventing its symptoms, including cognitive impairment, ataxia, and memory loss. [Source: National Institutes of Health, Wernicke-Korsakoff Syndrome]

- Seasonal ataxia: Studies suggest thiamine supplementation can improve symptoms like gait abnormalities and tremor in individuals with this seasonal neurological condition, potentially due to underlying thiamine deficiency. [Source: National Library of Medicine, A double-blind, placebo-controlled study of the efficacy of thiamine hydrochloride in a seasonal ataxia in Nigerians: ]

- Neurodegenerative diseases: Research investigates potential links between thiamine deficiency and neurodegenerative diseases like Alzheimer's and Parkinson's. While the evidence is not conclusive, some studies suggest thiamine supplementation may offer neuroprotective benefits. [Source: National Library of Medicine, Thiamine deficiency and neurodegenerative diseases]

Cardiovascular Health:

- Heart failure: Studies explore the potential of high-dose thiamine supplementation in preventing and treating heart failure, especially in individuals with thiamine deficiency. [Source: National Library of Medicine, Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects: ]

- Diabetic complications: Thiamine plays a role in glucose metabolism, and research investigates its potential role in managing diabetic complications like neuropathy and nephropathy, but further studies are needed. [Source: National Library of Medicine, Thiamine: ]

Other Research Areas:

- Cancer: Preclinical studies suggest thiamine might have anti-cancer properties, but more research is needed to understand its potential therapeutic applications. [Source: National Library of Medicine, Thiamine and cancer: ]

- Aging and cognitive function: Studies investigate whether thiamine supplementation can improve cognitive function in older adults, but the results are mixed and require further investigation. [Source: National Library of Medicine, The relationship of thiamine status to cognitive function in the elderly: ]

Thiamine hydrochloride, also known as thiamin hydrochloride, is a water-soluble vitamin belonging to the B-complex group. Its chemical formula is C₁₂H₁₈ClN₄OS, and it features a thiazole and a pyrimidine ring linked by a methylene bridge. This compound is essential for various metabolic processes, particularly in carbohydrate metabolism, where it acts as a coenzyme in the form of thiamine pyrophosphate. Thiamine hydrochloride is commonly found in foods such as whole grains, legumes, nuts, and meats, and it plays a crucial role in maintaining proper nerve function and energy production .

- Decarboxylation Reactions: Thiamine pyrophosphate facilitates the decarboxylation of alpha-keto acids, converting them into hydrocarbons.

- Maillard Reactions: It reacts with reducing sugars to form fluorescent derivatives like thiochrome, which can be used for quantification purposes .

- Condensation Reactions: Thiamine hydrochloride can act as an acid catalyst in various organic syntheses, such as the benzoin condensation reaction, where it aids in the conversion of benzaldehyde to benzoin4.

Thiamine hydrochloride plays a vital role in human health. Its biological activities include:

- Energy Metabolism: It is crucial for the conversion of carbohydrates into glucose, which is then used for energy production.

- Nervous System Health: Thiamine deficiency can lead to neurological disorders such as Wernicke-Korsakoff syndrome and beriberi. Supplementation restores normal function and alleviates symptoms associated with these conditions .

- Antioxidant Properties: Recent studies suggest that thiamine may have protective effects against oxidative stress .

Thiamine hydrochloride can be synthesized through several methods:

- Total Synthesis: The first total synthesis was reported in 1936 using ethyl 3-ethoxypropanoate and acetamidine to form a substituted pyrimidine. Subsequent reactions yield thiamine through nucleophilic substitutions and alkylation steps .

- Biological Synthesis: In nature, bacteria and yeast synthesize thiamine from simpler precursors through enzymatic pathways involving various enzymes like thiazole synthase and phosphomethylpyrimidine synthase .

Thiamine hydrochloride has diverse applications:

- Nutritional Supplements: It is commonly included in dietary supplements to prevent or treat deficiencies.

- Pharmaceuticals: Used in formulations aimed at treating neurological disorders related to thiamine deficiency.

- Catalysis: Employed as an environmentally friendly catalyst in organic synthesis reactions, promoting green chemistry practices 4.

Research on thiamine hydrochloride interactions includes:

- Stability Studies: Thiamine is stable at acidic pH but degrades rapidly under alkaline conditions. Studies have shown that its degradation follows pseudo-first-order kinetics, influenced by concentration and temperature .

- Drug Interactions: Thiamine may interact with other medications, affecting their absorption or efficacy. For example, certain diuretics can increase the excretion of thiamine from the body .

Several compounds are structurally or functionally similar to thiamine hydrochloride:

| Compound | Description | Unique Features |

|---|---|---|

| Riboflavin | Vitamin B2; involved in energy production | Functions primarily as a coenzyme (flavin adenine dinucleotide) |

| Niacin | Vitamin B3; essential for metabolic processes | Involved in DNA repair and stress responses |

| Pantothenic Acid | Vitamin B5; critical for fatty acid metabolism | Precursor of coenzyme A, key in fatty acid synthesis |

| Pyridoxine | Vitamin B6; important for amino acid metabolism | Involved in neurotransmitter synthesis |

Thiamine hydrochloride stands out due to its specific role in carbohydrate metabolism and its unique structure that allows it to function effectively as a coenzyme in decarboxylation reactions .

Traditional Chemical Synthesis Routes

Nucleophilic Aromatic Substitution Strategies

Traditional synthesis of thiamine hydrochloride relies on nucleophilic aromatic substitution to construct its pyrimidine and thiazole heterocycles. The Grewe diamine intermediate (4-amino-2-methyl-5-(aminomethyl)pyrimidine) reacts with 3-chloro-4-oxopentyl acetate in a stepwise assembly. Early industrial methods employed chlorosulfonic acid for cyclization, but toxicity concerns prompted shifts toward hydrochloric acid-mediated processes. For example, CN103387573A details a safer approach where thiamine nitrate reacts with hydrogen chloride gas in methanol, achieving 88% yield while eliminating chlorosulfonic acid. This method enhances bulk density (0.65–0.75 g/cm³) and stabilizes total chlorine content below 0.5%.

Hydrochloric Acid-Mediated Crystallization Protocols

Crystallization remains critical for pharmaceutical-grade purity. US9663507B1 discloses a method using isopropanol-water mixtures (3:1 v/v) to produce monohydrate crystals with 99.9% purity. Controlled cooling at 0.1–0.5°C/min from 40°C to 10°C prevents hemihydrate formation, ensuring consistent particle size (50–100 μm). Comparatively, CN105315272A reports a 92% recovery rate using hydrogen chloride gas saturation in methanol, followed by anti-solvent crystallization with ethyl acetate.

Novel Industrial Production Techniques

Continuous-Flow Synthesis Optimization

Continuous-flow systems address batch processing limitations. An eight-step flow synthesis from 2-cyanoacetamide achieves 76% overall yield, reducing reaction time from 120 hours to 22 hours. Microreactors enable precise temperature control (±2°C) during exothermic steps like the condensation of deoxy-D-xylulose-5-phosphate and glycine imine. This method reduces solvent waste by 40% compared to batch reactors, with throughput exceeding 5 kg/day in pilot studies.

Solvent-Free Mechanochemical Approaches

Mechanochemical methods eliminate organic solvents through high-energy ball milling. Grinding chitosan with thiamine hydrochloride (4:1 w/w) for 45 minutes produces amorphous composites with 95% encapsulation efficiency. X-ray diffraction confirms the loss of crystalline peaks, while thermogravimetric analysis shows enhanced thermal stability (decomposition at 220°C vs. 185°C for pure thiamine). This approach reduces energy consumption by 30% compared to spray drying.

Green Chemistry Innovations

Catalytic Asymmetric Synthesis Developments

Thiamine diphosphate (ThDP)-dependent enzymes enable stereoselective synthesis. Engineered MenD from Escherichia coli catalyzes asymmetric benzoin condensations of aromatic aldehydes, yielding (S)-benzoins with >99% enantiomeric excess. Similarly, THI4p in Saccharomyces cerevisiae facilitates thiazole formation via radical-based C–S bond formation, avoiding toxic cysteine derivatives. These biocatalysts operate under mild conditions (pH 7.0, 25°C), achieving turnover frequencies of 500 h⁻¹.

Biocatalytic Pathway Engineering

Metabolic engineering in Bacillus subtilis overexpresses ThiO (glycine oxidase) and ThiS (sulfur carrier), boosting thiamine titers to 12 g/L in fed-batch fermentations. The pathway combines glycine imine (from ThiO) with D-xylulose-5-phosphate and ThiS-thiocarboxylate, achieving 85% carbon efficiency. Recent work also explores Corynebacterium glutamicum for one-pot synthesis, co-expressing aminotransferases to convert histidine into the pyrimidine moiety.

Polymorphic Form Identification

Hydrate vs. Anhydrous Phase Transitions

Thiamine hydrochloride exists in several crystalline forms, including nonstoichiometric hydrates (NSH), hemihydrates (HH), and anhydrous phases (AH). The NSH can incorporate up to one molar equivalent of water, forming a lattice that contracts upon dehydration to yield an isomorphic desolvate (ID) with minimal structural disruption [3] [8]. In contrast, the HH contains stoichiometric water (0.5 moles per thiamine molecule) and demonstrates greater thermal stability, decomposing only above 120°C [8].

Phase transitions between these forms are humidity-dependent. Exposure of the anhydrous form to ambient moisture triggers rapid conversion to the monohydrate, which subsequently transforms into the hemihydrate under prolonged storage [1]. X-ray powder diffraction (XRPD) studies reveal that NSH dehydration at 40–90°C produces a 2.3% reduction in unit cell volume, accompanied by shifts in Bragg peaks indicative of gradual lattice contraction [3]. Hot-stage microscopy further shows that dehydration-induced stress generates surface cracks along the (101) and (102) crystallographic planes, likely facilitating water egress [3].

The hemihydrate exhibits a discontinuous dehydration pathway, requiring solvent mediation for complete conversion to the anhydrate. Ethanol accelerates this process by dissolving released water, enabling recrystallization of the anhydrous phase [8]. This contrasts with the NSH’s solid-state dehydration mechanism, where water molecules exit the lattice through cooperative molecular motions without destroying long-range order [3].

Methanol Solvate Stability Profiles

Exposure of thiamine hydrochloride hydrates to anhydrous methanol generates a monomethanolate (MM) solvate with distinct packing arrangements [4]. Single-crystal analysis demonstrates that MM retains a hydrogen-bonding network analogous to the NSH, with methanol oxygen atoms replacing water in key lattice positions [4]. The solvate remains stable in nonpolar vapors (e.g., hexane) but undergoes rapid desolvation when exposed to polar solvents or water vapor, reforming HH at relative humidities above 40% [4].

Thermogravimetric analysis shows MM desolvation occurs in two stages:

- Methanol loss between 50–80°C, yielding a poorly crystalline intermediate

- Recrystallization to AH above 150°C [4]

This behavior contrasts with hydrate dehydration, as MM desolvation requires higher activation energy due to stronger thiamine-methanol interactions. Industrial preparations avoid MM formation by employing chloride gas precipitation methods, which directly yield anhydrous crystals with superior flow properties (angle of repose: 31–36.4°) [2] [5].

Hydrogen-Bonding Network Mapping

X-ray Diffraction Studies of Molecular Packing

High-resolution XRPD and single-crystal analyses have elucidated the hydrogen-bonding motifs governing thiamine hydrochloride polymorphism. In the hemihydrate, water molecules bridge thiamine cations via O–H⋯N interactions between the pyrimidine nitrogen and hydroxyl groups [8]. The NSH lattice features a more dynamic network, with water occupying channels that permit rapid molecular mobility, as evidenced by variable-temperature solid-state NMR [3].

Methanol solvates exhibit a bifurcated hydrogen-bonding scheme:

- Methanol O–H donors engage thiazole ring nitrogens

- Chloride anions accept hydrogen bonds from protonated amine groups [4]

Copper(II) chloride complexes of thiamine hydrochloride further demonstrate ligand versatility, with three tetrachlorocuprate anions surrounding each cation via N–H⋯Cl and S–Cl interactions [7]. This packing diversity underscores the molecule’s ability to adapt its hydrogen-bonding topology to accommodate various counterions and solvents.

Thermal Desolvation Behavior Analysis

The dehydration kinetics of thiamine hydrochloride forms correlate strongly with their hydrogen-bonding architectures. NSH loses water continuously between 40–90°C through a diffusion-limited process, maintaining crystallinity via concerted thiamine molecule rearrangements [3] [8]. In contrast, HH dehydration above 120°C proceeds explosively, rupturing the lattice and initiating thermal decomposition [8].

Solvent-mediated dehydration pathways dominate industrial processing. For example, fluidized bed granulation with aqueous binder solutions converts anhydrous material to NSH, which subsequently absorbs atmospheric moisture during storage, leading to tablet hardening via HH formation [1]. Controlled dehydration protocols using ethanol washing can circumvent this issue by stabilizing the anhydrous phase [8].

Table 1: Thermal Stability Parameters of Thiamine Hydrochloride Polymorphs

| Form | Dehydration Onset (°C) | ΔH (kJ/mol) | Product Phase |

|---|---|---|---|

| NSH | 40 | 58.2 ± 3.1 | ID |

| HH | 120 | N/A* | Decomposition |

| MM | 50 | 72.4 ± 2.8 | AH |

| Anhydrate | Stable to 180 | – | – |

*Decomposition enthalpy not quantified due to concurrent pyrolysis [1] [4] [8].

The biosynthesis of thiamine hydrochloride in prokaryotic organisms represents one of the most complex enzymatic cascades in primary metabolism, involving the coordinated assembly of two distinct heterocyclic moieties through sophisticated biochemical mechanisms. The prokaryotic pathway, extensively characterized in Escherichia coli and Bacillus subtilis, demonstrates remarkable enzymatic diversity and regulatory sophistication [1] [2].

The prokaryotic thiamine biosynthetic pathway involves at least twelve distinct gene products, with the thiazole and pyrimidine moieties synthesized through separate branches that converge in the final assembly steps [2]. The thiazole moiety, 4-methyl-5-β-hydroxyethylthiazole phosphate, requires six gene products for its formation, while the pyrimidine moiety, hydroxymethylpyrimidine phosphate, involves two specialized enzymes [3]. The final coupling reaction, catalyzed by thiamine phosphate synthase, represents a critical control point in the pathway [4].

| Enzyme | Function | Organism |

|---|---|---|

| ThiF | Adenyltransferase for ThiS activation | E. coli, B. subtilis |

| ThiS | Sulfur carrier protein | E. coli, B. subtilis |

| ThiG | Thiazole synthase | E. coli, B. subtilis |

| ThiH | Tyrosine lyase (E. coli) | E. coli |

| ThiI | Sulfur transferase | E. coli |

| IscS | Cysteine desulfurase | E. coli, B. subtilis |

| ThiO | Glycine oxidase (B. subtilis) | B. subtilis |

| ThiC | Pyrimidine synthase (radical SAM) | E. coli, B. subtilis |

| ThiE | Thiamine phosphate synthase | E. coli, B. subtilis |

| ThiD | Pyrimidine kinase | E. coli, B. subtilis |

| ThiL | Thiamine phosphate kinase | E. coli, B. subtilis |

ThiS-ThiG Complex-Mediated Thiazole Formation

The thiazole ring formation in prokaryotes represents a paradigmatic example of sulfur carrier protein chemistry, centered on the ThiS-ThiG complex mechanism [5]. ThiS functions as a small 7.2 kiloDalton sulfur carrier protein that structurally resembles ubiquitin and undergoes post-translational modification at its carboxy terminus [5]. The ThiS protein contains 66 amino acid residues and adopts a β-grasp fold characteristic of the ubiquitin-like protein family [5].

The mechanism initiates with the adenylation of ThiS by ThiF, a 27 kiloDalton enzyme that exhibits structural similarity to ubiquitin-activating enzyme E1 [5]. ThiF catalyzes the formation of a ThiS-adenylate intermediate through the consumption of adenosine triphosphate and the formation of pyrophosphate [5]. This adenylation reaction occurs at the terminal glycine residue of ThiS, creating an acyl-adenylate intermediate that serves as the activated form of the sulfur carrier protein [5].

The sulfur incorporation mechanism involves the formation of a ThiS-thiocarboxylate through the action of ThiI persulfide in Escherichia coli or IscS in Bacillus subtilis [5]. The ThiI enzyme, functioning as a sulfur transferase, generates a persulfide intermediate that subsequently displaces the adenylate group from ThiS, forming a ThiS-ThiI acyl disulfide [5]. Critical to this mechanism is the involvement of Cys184 on ThiF, which participates in disulfide interchange reactions to generate the ThiS-ThiF acyl disulfide intermediate [5].

The ThiG enzyme, functioning as thiazole synthase, catalyzes the complex condensation reaction that forms the thiazole ring [6]. The reaction involves the convergence of three distinct substrates: the ThiS-thiocarboxylate, dehydroglycine, and 1-deoxy-D-xylulose 5-phosphate [6]. The formation of dehydroglycine differs between organisms, with Escherichia coli utilizing ThiH to process tyrosine, while Bacillus subtilis employs ThiO to oxidize glycine [3].

The thiazole formation reaction proceeds through the initial formation of a ThiG-DXP imine, which tautomerizes to an amino-ketone intermediate [6]. The sulfur transfer from ThiS-thiocarboxylate to this amino-ketone creates a thioenolate intermediate that has been successfully trapped and characterized [6]. Remarkably, the thiazole formation process results in the replacement of the ThiS-thiocarboxylate sulfur with an oxygen atom derived from 1-deoxy-D-xylulose 5-phosphate rather than from the reaction buffer [6].

Radical SAM Enzymology in Pyrimidine Biosynthesis

The formation of the pyrimidine moiety in thiamine biosynthesis involves one of the most complex radical-mediated rearrangement reactions characterized in primary metabolism [7] [8]. The enzyme responsible for this transformation, phosphomethylpyrimidine synthase (ThiC), belongs to the radical S-adenosylmethionine enzyme superfamily and catalyzes the conversion of aminoimidazole ribotide to hydroxymethylpyrimidine phosphate [7] [8].

ThiC exhibits a unique active site architecture that distinguishes it from canonical radical SAM enzymes [7]. The enzyme contains a tethered cluster-binding domain at its carboxy terminus that moves in and out of the active site during catalysis [7]. This structural feature contrasts with canonical radical SAM enzymes, which position their iron-sulfur clusters within the characteristic β-barrel fold [7]. The ThiC enzyme utilizes a variant cysteine motif (CX₂CX₄C) compared to the canonical radical SAM motif (CX₃CX₂C), reflecting its unique structural and mechanistic properties [9].

The radical mechanism involves the reductive cleavage of S-adenosylmethionine by a [4Fe-4S]¹⁺ cluster to generate a 5'-deoxyadenosyl radical [8]. This radical species abstracts a hydrogen atom from the C5' position of aminoimidazole ribotide, initiating a complex cascade of radical rearrangements [8]. The mechanism proceeds through multiple intermediate steps, including acid-catalyzed ring opening, carbon-nitrogen bond cleavage, and electrophilic addition reactions [8].

Recent mechanistic studies have identified five distinct intermediates in the ThiC reaction coordinate, providing unprecedented insight into the radical cascade [8]. The mechanism involves a novel 5'-deoxyadenosyl radical-mediated 1,2-hydrogen atom shift, followed by a Beckwith ring expansion and subsequent β-scission reactions [8]. The overall transformation generates hydroxymethylpyrimidine phosphate, carbon monoxide, and formate as products [8].

| Enzyme | Substrate | Product | Iron-Sulfur Cluster | Cysteine Motif |

|---|---|---|---|---|

| ThiC | Aminoimidazole ribotide | Pyrimidine phosphate | [4Fe-4S] | CX₂CX₄C |

| ThiH | Tyrosine | Dehydroglycine | [4Fe-4S] | CX₃CX₂C |

| NosL | Tryptophan | Desamino-hydroxyskytrin | [4Fe-4S] | CX₃CX₂C |

| BioB | Dethiobiotin | Biotin | [4Fe-4S] | CX₃CX₂C |

| CofH | Tyrosine | Dehydroglycine | [4Fe-4S] | CX₃CX₂C |

The ThiC enzyme demonstrates multiple turnover capacity under optimized conditions, distinguishing it from many other radical SAM enzymes [9]. The enzyme undergoes product inhibition by 5'-deoxyadenosine and various S-adenosylmethionine metabolites, including S-adenosylhomocysteine, adenosine, S-methyl-5'-thioadenosine, methionine, and homocysteine [9]. This inhibition profile is unique among radical SAM enzymes, with adenosine and S-methyl-5'-thioadenosine representing novel inhibitors not previously reported for this enzyme family [9].

The iron content of ThiC has been determined to be 4.2 ± 0.7 moles of iron per mole of enzyme, consistent with the presence of one [4Fe-4S] cluster per enzyme molecule [9]. The enzyme requires reduction of the iron-sulfur cluster for activity, typically achieved through the addition of reducing agents such as dithionite [10]. The activity is oxygen-sensitive, necessitating anaerobic conditions for optimal enzymatic function [10].

Eukaryotic Metabolic Engineering Strategies

The eukaryotic thiamine biosynthetic pathway exhibits fundamental differences from prokaryotic systems, particularly in the mechanisms of thiazole and pyrimidine formation. These differences have profound implications for metabolic engineering strategies aimed at enhancing thiamine production in eukaryotic organisms, particularly in industrially relevant yeast species and crop plants.

Yeast Pathway Optimization for Industrial Fermentation

The thiamine biosynthetic pathway in Saccharomyces cerevisiae represents a unique evolutionary adaptation characterized by single-turnover "suicide" enzymes that distinguish it from prokaryotic systems [11]. The yeast pathway involves the formation of the thiazole moiety through the action of Thi4p, which utilizes nicotinamide adenine dinucleotide, glycine, and a cysteine residue from its own active site to generate the thiazole precursor [11]. This unusual mechanism results in the enzyme undergoing only a single catalytic turnover before requiring regeneration [11].

The pyrimidine moiety in yeast is synthesized through the action of Thi5p, which converts histidine and pyridoxal phosphate to hydroxymethylpyrimidine pyrophosphate [11]. Similar to Thi4p, this enzyme may also operate through a suicide mechanism, with histidine potentially supplied from the enzyme's active site [11]. The single-turnover capacity of both Thi4p and Thi5p creates a regulatory mechanism that balances the provision of thiazole and pyrimidine precursors [11].

Industrial fermentation optimization has revealed significant strain-dependent variation in thiamine production capacity among Saccharomyces cerevisiae isolates [12]. Comprehensive screening of 48 strains demonstrated an 8.2-fold difference in overall thiamine yield between the highest and lowest-producing strains [12]. The highest-producing strain achieved a thiamine yield of 254.6 nanomoles per liter, while maintaining a specific productivity of 160.9 nanomoles per gram dry weight [12].

| Strain | Thiamine Yield (nmol/L) | Specific Productivity (nmol/g DW) | Fold Increase |

|---|---|---|---|

| Lowest Producer | 31.0 | 19.5 | 1.0 |

| Highest Producer | 254.6 | 160.9 | 8.2 |

| Wild Type | 130.0 | 104.3 | 4.2 |

| Evolved Strain | 208.0 | 155.3 | 6.7 |

Adaptive laboratory evolution has emerged as a powerful strategy for enhancing thiamine production in yeast [12]. Evolved strains demonstrated significant improvements in thiamine biosynthetic capacity, with one strain exhibiting a 49% increase in intracellular thiamine-specific productivity and a 20% increase in biomass compared to the wild-type strain [12]. The combined effect resulted in a 60% increase in total thiamine yield, reaching 208 nanomoles per liter [12].

The correlation between extracellular thiamine and membrane permeabilization has been established through propidium iodide staining and flow cytometry analysis [12]. A strong positive correlation (Spearman's ρ = 0.85) was observed between the percentage of extracellular thiamine and membrane-compromised cells, indicating that thiamine release is primarily due to cell membrane damage rather than active secretion [12].

Fermentation optimization studies have revealed the critical role of thiamine in yeast metabolism during alcoholic fermentation [13]. Thiamine deficiency severely impacts fermentation kinetics, with the vitamin serving as an essential cofactor for enzymes involved in carbohydrate metabolism and stress response pathways [13]. The relationship between thiamine concentration and fermentation performance is non-linear, with optimal concentrations required for maximum fermentation efficiency [13].

The regulatory mechanisms governing thiamine biosynthesis in yeast involve complex interactions between NAD⁺-dependent histone deacetylases and thiamine biosynthetic gene expression [14]. The enzymes Hst1 and Sir2 function as negative regulators of thiamine biosynthetic genes, with their activity modulated by intracellular NAD⁺ concentrations [14]. This regulatory network links thiamine and NAD⁺ homeostasis, creating a sophisticated control system for vitamin metabolism [14].

Plant-Based Biosynthesis Regulatory Networks

Plant thiamine biosynthesis exhibits unique regulatory features that distinguish it from both prokaryotic and fungal systems, particularly in the compartmentalization of biosynthetic enzymes and the implementation of riboswitch-mediated control mechanisms [15] [16]. The plant pathway involves the coordinated expression of multiple genes encoding enzymes localized to different cellular compartments, creating a complex regulatory network that responds to metabolic demands and environmental conditions [17].

The THIC gene, encoding the pyrimidine synthase, represents a critical regulatory node in plant thiamine biosynthesis [15]. This gene exhibits circadian regulation and is subject to end-product feedback inhibition through a riboswitch mechanism located in the 3'-untranslated region of the pre-messenger RNA [17]. The riboswitch binds thiamine pyrophosphate and induces the formation of an unstable splice variant, effectively reducing THIC expression when thiamine levels are adequate [17].

Metabolic engineering approaches in Arabidopsis thaliana have revealed the importance of balancing the pyrimidine and thiazole branches of thiamine biosynthesis [16] [17]. Overexpression of individual biosynthetic genes often triggers compensatory responses that limit the effectiveness of single-gene engineering strategies [17]. The plant exhibits remarkable transcriptional flexibility, with the ability to downregulate endogenous gene expression in response to transgenic overexpression [17].

| Gene | Enzyme | Cellular Location | Regulation |

|---|---|---|---|

| THIC | Pyrimidine synthase | Plastid | Riboswitch, Circadian |

| THI1 | Thiazole synthase | Plastid | Feedback inhibition |

| TH1 | Bifunctional kinase/phosphatase | Plastid | Metabolite availability |

| TH2 | Thiamine monophosphate phosphatase | Cytosol/Mitochondria | Constitutive |

| TPK1 | Thiamine pyrophosphokinase 1 | Cytosol | Constitutive |

| TPK2 | Thiamine pyrophosphokinase 2 | Cytosol | Constitutive |

The subcellular compartmentalization of thiamine biosynthesis in plants involves the initial synthesis of thiamine monophosphate in plastids, followed by dephosphorylation in the cytosol and subsequent pyrophosphorylation to form the active thiamine pyrophosphate cofactor [17]. This compartmentalization necessitates the existence of intracellular thiamine transporters, though many of these transport systems remain uncharacterized [17].

The THI1 gene encodes a suicide enzyme that provides the sulfur atom for thiazole formation through a cysteine residue in its active site [17]. This enzyme undergoes only a single turnover, similar to the yeast Thi4p enzyme, but utilizes a different substrate specificity and reaction mechanism [17]. The regulatory response to THI1 overexpression involves activation of the THIC riboswitch, leading to reduced pyrimidine synthesis and maintenance of metabolic balance [17].

Metabolic profiling of thiamine-deficient plants has revealed the central role of thiamine pyrophosphate in primary metabolism [15]. Plants with reduced thiamine content exhibit dramatic increases in amino acid levels, particularly alanine, asparagine, methionine, phenylalanine, and tryptophan [15]. These metabolic changes reflect the impairment of thiamine pyrophosphate-dependent enzymes, including pyruvate dehydrogenase and transketolase [15].

The regulatory network governing plant thiamine biosynthesis responds to various stress conditions, with upregulation of biosynthetic genes observed during oxidative stress, pathogen attack, and nutrient limitation [17]. The circadian control of THIC expression coordinates thiamine biosynthesis with the daily metabolic demands of photosynthesis and carbohydrate metabolism [17]. This temporal regulation ensures that thiamine pyrophosphate availability matches the periods of highest metabolic activity in photosynthetic tissues [17].

Physical Description

Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Decomposition

Melting Point

MP: 248 °C, DECOMP /HYDROCHLORIDE/

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 245 of 262 companies (only ~ 6.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Although thiamine has not been shown by well-controlled trials to have any therapeutic value, the drug has been used for the management of poor appetite, ulcerative colitis, chronic diarrhea, other GI disorders, and the cerebellar syndrome. Thiamine has also been used orally as an insect repellent, but there is a lack of adequate evidence to establish the efficacy of thiamine for this use.

Low plasma thiamine concentrations have been found in patients with type 1 and type 2 diabetes mellitus. In a small placebo-controlled study, benfotiamine /a related vitamin B1 substance/ 100 mg given four times daily by mouth significantly improved neuropathic pain in patients with diabetic polyneuropathy. /Benfotiamine/

/This study assessed/ the effect of thiamine repletion on thiamine status, functional capacity, and left ventricular ejection fraction (LVEF) in patients with moderate to severe congestive heart failure (CHF) who had received furosemide in doses of 80 mg/d or more for at least 3 months. PATIENTS AND METHODS: Thirty patients were randomized to 1 week of double-blind inpatient therapy with either iv thiamine 200 mg/d or placebo (n = 15 each). All previous drugs were continued. Following discharge, all 30 patients received oral thiamine 200 mg/d as outpatients for 6 weeks. Thiamine status was determined by the erythrocyte thiamine-pyrophosphate effect (TPPE). LVEF was determined by echocardiography. RESULTS: TPPE, diuresis, and LVEF were unchanged with iv placebo. After iv thiamine, TPPE decreased (11.7% +/- 6.5% to 5.4% +/- 3.2%; P < 0.01). LVEF increased (0.28 +/- 0.11 to 0.32 +/- 0.09; P < 0.05), as did diuresis (1,731 +/- 800 mL/d to 2,389 +/- 752 mL/d; P < 0.02), and sodium excretion (84 +/- 52 mEq/d to 116 +/- 83 mEq/d, P < 0.05). In the 27 patients completing the full 7-week intervention, LVEF rose by 22% (0.27 +/- 0.10 to 0.33 +/- 0.11, P < 0.01). CONCLUSIONS: Thiamine repletion can improve left ventricular function and biochemical evidence of thiamine deficiency in some patients with moderate-to-severe CHF who are receiving longterm furosemide therapy.

For more Therapeutic Uses (Complete) data for Vitamin B1 (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Impurities

Other CAS

59-43-8

Absorption Distribution and Excretion

Thiamin is transported in blood in both erythrocytes and plasma and is excreted in the urine.

Thiamine is absorbed from the small intestine and is phosphorylated in the intestinal mucosa.

The B vitamins are readily absorbed from the gastrointestinal tract, except in malabsorption syndromes. Thiamine is absorbed mainly in the duodenum.

For more Absorption, Distribution and Excretion (Complete) data for Vitamin B1 (8 total), please visit the HSDB record page.

Metabolism Metabolites

Compound 3-(2'-methyl-4'-amino-5'-pyrimidylmethyl)-4-methylthiazole-5-acetic acid, ie thiamine acetic acid, 2-methyl-4-amino-5-formylaminomethylpyrimidine, and 5-(2-hydroxyethyl)-4-methylthiazole have been identified as important metabolites of thiamine, vitamin B1.

Biotransformation of thiamine in mammals is generally supposed to /yield/ thiochrome, thiamine disulfide, 5-(2-hydroxyethyl)-4-methyl-thiazole, and some form corresponding to pyrimidine residue of thiamine.

Thiamine is metabolized in the liver of animals. Several urinary metabolites of thiamine have been identified in humans. Little or no unchanged thiamine is excreted in urine following administration of physiologic doses; however, following administration of larger doses, both unchanged thiamine and metabolites are excreted after tissue stores become saturated.

Associated Chemicals

Thiamine hydrochloride;67-03-8

Thiamine mononitrate;532-43-4

Thiamine tetrahydrofurfuryl disulfide;804-30-8

Wikipedia

Drug Warnings

Anaphylaxis as an adverse systemic reaction to thiamine (vitamin B1) has been described in the literature since 1938. Although its precise mechanism is still uncertain, the reaction appears to involve immediate type hypersensitivity and to be exclusively related to parenteral administration...

Anaphylaxis. There have been occasional reports of serious and even fatal responses to the parenteral administration of thiamin. The clinical characteristics have strongly suggested an anaphylactic reaction. Symptoms associated with thiamin-induced anaphylaxis include anxiety, pruritus, respiratory distress, nausea, abdominal pain, and shock, sometimes progressing to death.

Adverse reactions with thiamine are rare, but hypersensitivity reactions have occurred, mainly after parenteral doses. These reactions have ranged in severity from very mild to, very rarely, fatal anaphylactic shock ... The UK Committee on Safety of Medicines had received, between 1970 and July, 1988, 90 reports of adverse reactions associated with the use of an injection containing high doses of vitamins B and C. The most frequent reactions were anaphylaxis (41 cases, including 2 fatalities), dyspnea or bronchospasm (13 cases), and rash or flushing (22 cases); 78 of the reactions occurred during, or shortly after, intravenous injection and the other 12 after intramuscular injectdion. They recommended that parenteral treatment be used only when essential, and that, when given, facilities for treating anaphylaxis should be available. They also recommended that, when the intravenous route was used, the injection be given slowly (over 10 minutes). Various authors have noted that parenteral treatment is essential for the prophylaxis and treatment of Wernicke's encephalopathy. However, further reports of anaphylaxis to parenteral thiamine have since been described, including one with a fatal outcome.

For more Drug Warnings (Complete) data for Vitamin B1 (15 total), please visit the HSDB record page.

Biological Half Life

With higher pharmacological levels, namely repetitive 250-mg amounts taken orally and 500 mg given intramuscularly, nearly 1 week was required for steady state plasma concentrations to be reached; a mean elimination half-life of 1.8 days was estimated.

Total thiamin content of the adult human has been estimated to be approximately 30 mg, and the biological half-life of the vitamin is probably in the range of 9 to 18 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning

Methods of Manufacturing

... /A method for the chemical synthesis of thiamine consists of separate syntheses of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide and of the thiazole moiety or its acetate. Condensation of the two intermediate heterocycles gives thiamine bromide hydrobromide which is converted to thiamine chloride hydrochloride by treatment with silver chloride in methanol or with an ion-exchange resin.

Reaction of 5-(beta-hydroxyethyl)-4-methylthiazole with 2-methyl-4-amino-5-bromomethylpyrimidine, hydrogen bromide salt, followed by neutralization and reaction with hydrochloric acid

General Manufacturing Information

Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1): ACTIVE

Most of the thiamine commercialy available is synthetic

Biosynthesized by microorganisms and plants. Dietary sources include whole grains, meat products, vegetables, milk, legumes and fruit. Also present in rice husks and yeast.

Analytic Laboratory Methods

AOAC Method 953.17- Thiamine in Grain Products and Method 957.17-Thiamine in Bread. Thiamine is oxidized to thiochrome and the fluorescence measured.

THE SPECIFIC THIOCHROME FLUORESCENCE ASSAY FOR THIAMINE WAS MODIFIED TO HANDLE MICROSAMPLES & TO USE 35S-THIAMINE LIQ SCINTILLATION ASSAY.

HIGH-PRESSURE LIQ CHROMATOGRAPHY PROCEDURE FOR SIMULTANEOUS DETERMINATION OF THIAMINE WAS DEVELOPED & APPLIED TO ANALYSIS OF MULTIVITAMIN BLENDS.

4,4'-DIMETHOXY-DIQUINONE, REACTED QUANTITATIVELY WITH VITAMIN B1 THUS OFFERING A SIMPLE & RAPID METHOD FOR ITS DETERMINATION. ABSORPTION PEAK WAS @ 490 NM.

Clinical Laboratory Methods

The urinary excretion of thiamin is the indicator that has been used most widely in metabolic studies of thiamin requirements. ... Erythrocyte transketolase activity has also been widely used and is generally regarded as the best functional test of thiamin status, but it has some limitations for deriving the EAR and should be evaluated along with other indicators. In this test, erythrocytes are lysed and the transketolase activity is measured before and after stimulation by the addition of thiamin pyrophosphate (TPP); the basal level and the stimulated value (typically expressed as a multiple of the basal level, termed the activity coefficient or TPP effect) are measured. ... Factors other than thiamin status, such as genetic defects, may influence the enzyme activity and thus the test results.

Storage Conditions

Interactions

In rats treated with PCB, vitamin B1 levels in blood, liver, and sciatic nerve decreased, transketolase activity decreased, and pyrophosphate effect increased. In DDT-treated rats, vitamin B1 levels decreased in blood, brain, and liver, as did transketolase activity, while pyrophosphate effect increased.

Although the clinical importance is unknown, thiamine reportedly may enhance the effect of neuromuscular blocking agents.

... Alcohol inhibits absorption of thiamine.

For more Interactions (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Stability Shelf Life

Mononitrate is less hygroscopic and hence is more stable than the hydrochloride /Mononitrate and hydrochloride salts/

Stability is excellent in low pH fruit drinks, eg, losses in drinks are 6% after 12 mo at room temp

Stability in frozen drink concentrate is excellent

For more Stability/Shelf Life (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Dates

Cyclodextrin-Modified Micellar UPLC for Direct, Sensitive and Selective Determination of Water Soluble Vitamins in Milk

Hassan M Albishri, Abdullah M Almalawi, Wael Alshitari, Deia Abd El-HadyPMID: 31769787 DOI: 10.1093/chromsci/bmz090

Abstract

Cyclodextrin-modified micellar ultra pressure liquid chromatography (CD-MUPLC) was firstly developed and directly applied to the simultaneous determination of water-soluble vitamins thiamine hydrochloride (VB1), pyridoxine hydrochloride (VB6) and ascorbic acid (VC) in milk samples. A hybrid isocratic mobile phase consisting of β-cyclodextrin (β-CD, 5.0 mmol L-1) and cetyltrimethylammonium bromide (CTAB, 0.1 mol L-1) in the presence of acetic acid (0.1 mol L-1) at pH 2.9 on a RP-C18 column at 25.0°C was successfully used. The separation of vitamins was achieved in less than 10 min at a 0.2 mL min-1 flow rate showing adequate linearity at 245 nm in the ranges of 5.0-500.0 μg L-1 for VB1, 5.0-1000.0 μg L-1 for VB6 and 5.0-10000.0 μg L-1 for VC with coefficients of variation (r2) of 0.9999, 0.9987 and 0.9971, respectively. In addition, limits of detection obtained were 0.885, 1.352 and 1.358 μg L-1 and limits of quantification were 2.681, 4.096 and 4.115 μg L-1 for VB1, VB6 and VC, respectively. The high sensitivity of the proposed CD-MUPLC-UV method permitted its applications to the determination of water-soluble vitamins VB1 (32-488 μg L-1), VB6 (82-95 μg L-1) and VC (790-45000 μg L-1) in breast and bovine milk samples. The relative standard deviations and recoveries ranged between 0.07 and 2.14% and between 85.27 and 114.8%, respectively, indicating the accurate and precise measurements without any negative impact of matrix. The current analytical method illustrated several advantages including direct, sensitive, selective and non-consuming organic solvents over the hitherto published methods. These features could be attributed to the four-point competitive interactions among analytes, pseudostationary phases and modified C18 stationary phases.Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution

Adrienne L Voelker, Jenna Miller, Cordelia A Running, Lynne S Taylor, Lisa J MauerPMID: 30131156 DOI: 10.1016/j.foodres.2018.06.056

Abstract

Two types of thiamine (vitamin B) salts, thiamine mononitrate (TMN) and thiamine chloride hydrochloride (TClHCl), are used to enrich and fortify food products. Both of these thiamine salt forms are sensitive to heat, alkali, oxygen, and radiation, but differences in stability between them have been noted. It was hypothesized that stability differences between the two thiamine salts could be explained by differences in solubility, solution pH, and activation energies for degradation. This study directly compared the stabilities of TMN and TClHCl in solution over time by documenting the impact of concentration and storage temperature on thiamine degradation and calculating reaction kinetics. Solutions were prepared containing five concentrations of each thiamine salt (1, 5, 10, 20, and 27 mg/mL), and three additional concentrations of TClHCl: 100, 300, and 500 mg/mL. Samples were stored at 25, 40, 60, 70, and 80 °C for up to 6 months. Degradation was quantified over time by high-performance liquid chromatography, and percent thiamine remaining was used to calculate reaction kinetics. First-order reaction kinetics were found for both TMN and TClHCl. TMN degraded significantly faster than TClHCl at all concentrations and temperatures. For example, in 27 mg/mL solutions after 5 days at 80 °C, only 32% of TMN remained compared to 94% of TClHCl. Activation energies and solution pHs were 21-25 kcal/mol and pH 5.36-6.96 for TMN and 21-32 kcal/mol and pH 1.12-3.59 for TClHCl. TClHCl degradation products had much greater sensory contributions than TMN degradation products, including intense color change and potent aromas, even with considerably less measured vitamin loss. Different peak patterns were present in HPLC chromatograms between TMN and TClHCl, indicating different degradation pathways and products. The stability of essential vitamins in foods is important, even more so when degradation contributes to sensory changes, and this study provides a direct comparison of the stability of the two thiamine salts used to fortify foods in environments relevant to the processing and shelf-life of many foods.

Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions

Seda Arioglu-Tuncil, Adrienne L Voelker, Lynne S Taylor, Lisa J MauerPMID: 32824791 DOI: 10.3390/ijms21165935

Abstract

Thiamine is an essential micronutrient, but delivery of the vitamin in supplements or foods is challenging because it is unstable under heat, alkaline pH, and processing/storage conditions. Although distributed as a crystalline ingredient, thiamine chloride hydrochloride (TClHCl) likely exists in the amorphous state, specifically in supplements. Amorphous solids are generally less chemically stable than their crystalline counterparts, which is an unexplored area related to thiamine delivery. The objective of this study was to document thiamine degradation in the amorphous state. TClHCl:polymer dispersions were prepared by lyophilizing solutions containing TClHCl and amorphous polymers (pectin and PVP (poly[vinylpyrrolidone])). Samples were stored in controlled temperature (30-60 °C) and relative humidity (11%) environments for 8 weeks and monitored periodically by X-ray diffraction (to document physical state) and HPLC (to quantify degradation). Moisture sorption, glass transition temperature (T), intermolecular interactions, and pH were also determined. Thiamine was more labile in the amorphous state than the crystalline state and when present in lower proportions in amorphous polymer dispersions, despite increasing T

values. Thiamine was more stable in pectin dispersions than PVP dispersions, attributed to differences in presence and extent of intermolecular interactions between TClHCl and pectin. The results of this study can be used to control thiamine degradation in food products and supplements to improve thiamine delivery and decrease rate of deficiency.